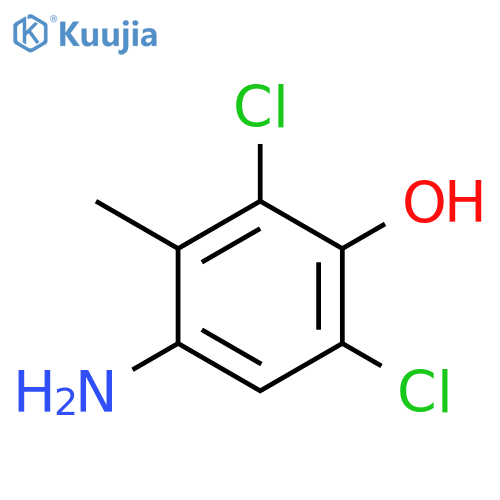

Cas no 64981-11-9 (4-Amino-2,6-dichloro-3-methylphenol)

4-Amino-2,6-dichloro-3-methylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-amino-2,6-dichloro-3-methyl-

- SCHEMBL6065571

- 64981-11-9

- DB-138195

- UKDFVSCRHPFVOI-UHFFFAOYSA-N

- 4-amino-2,6-dichloro-3-methylphenol

- 2,6-Dichloro-4-amino-m-cresol

- 4-Amino-2,6-dichloro-3-methylphenol

-

- MDL: MFCD00089434

- インチ: InChI=1S/C7H7Cl2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3

- InChIKey: UKDFVSCRHPFVOI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.9904692Da

- どういたいしつりょう: 190.9904692Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-Amino-2,6-dichloro-3-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A632008-500mg |

4-Amino-2,6-dichloro-3-methylphenol |

64981-11-9 | 500mg |

$ 884.00 | 2023-04-19 | ||

| Enamine | EN300-2985444-1.0g |

4-AMINO-2,6-DICHLORO-3-METHYLPHENOL |

64981-11-9 | 1.0g |

$986.0 | 2022-12-30 | ||

| TRC | A632008-250mg |

4-Amino-2,6-dichloro-3-methylphenol |

64981-11-9 | 250mg |

$ 460.00 | 2023-04-19 | ||

| TRC | A632008-1g |

4-Amino-2,6-dichloro-3-methylphenol |

64981-11-9 | 1g |

$ 1280.00 | 2022-06-07 | ||

| Enamine | EN300-2985444-10g |

4-AMINO-2,6-DICHLORO-3-METHYLPHENOL |

64981-11-9 | 10g |

$3253.0 | 2023-09-06 | ||

| Enamine | EN300-2985444-2.5g |

4-AMINO-2,6-DICHLORO-3-METHYLPHENOL |

64981-11-9 | 2.5g |

$2043.0 | 2023-09-06 | ||

| TRC | A632008-50mg |

4-Amino-2,6-dichloro-3-methylphenol |

64981-11-9 | 50mg |

$ 115.00 | 2023-04-19 | ||

| Enamine | EN300-2985444-5.0g |

4-AMINO-2,6-DICHLORO-3-METHYLPHENOL |

64981-11-9 | 5.0g |

$2587.0 | 2022-12-30 | ||

| Enamine | EN300-2985444-10.0g |

4-AMINO-2,6-DICHLORO-3-METHYLPHENOL |

64981-11-9 | 10.0g |

$3253.0 | 2022-12-30 | ||

| TRC | A632008-1000mg |

4-Amino-2,6-dichloro-3-methylphenol |

64981-11-9 | 1g |

$ 1545.00 | 2023-04-19 |

4-Amino-2,6-dichloro-3-methylphenol 関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

4-Amino-2,6-dichloro-3-methylphenolに関する追加情報

Phenol, 4-amino-2,6-dichloro-3-methyl- (CAS No. 64981-11-9): A Comprehensive Overview of Its Applications and Recent Research Findings

Phenol, 4-amino-2,6-dichloro-3-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 64981-11-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its versatile applications and potential in various chemical syntheses. The presence of both amino and chloro substituents, along with a methyl group, makes it a valuable intermediate in the development of complex molecules.

The molecular structure of Phenol, 4-amino-2,6-dichloro-3-methyl- consists of a benzene ring substituted with an amino group at the fourth position, chloro groups at the second and sixth positions, and a methyl group at the third position. This specific arrangement imparts unique reactivity and functional properties to the compound, making it useful in a wide range of chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the chloro groups can undergo various transformations such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

In recent years, Phenol, 4-amino-2,6-dichloro-3-methyl- has been extensively studied for its potential applications in pharmaceuticals. Its structural framework is conducive to the synthesis of biologically active molecules. For instance, researchers have explored its use as a precursor in the development of novel antimicrobial agents. The combination of amino and chloro functionalities allows for the introduction of additional pharmacophores, enhancing the compound's efficacy against various pathogens.

Moreover, the compound has shown promise in the field of materials science. The presence of electron-withdrawing chloro groups and electron-donating amino groups makes it a suitable candidate for designing organic semiconductors and conductive polymers. These materials are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent studies have demonstrated that derivatives of Phenol, 4-amino-2,6-dichloro-3-methyl- exhibit excellent charge transport properties, making them attractive for next-generation electronic technologies.

The synthesis of Phenol, 4-amino-2,6-dichloro-3-methyl- involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route involves the chlorination of an amino-substituted benzene derivative followed by selective methylation. Advanced catalytic methods have also been employed to improve yield and selectivity in these reactions. The growing interest in green chemistry has prompted researchers to explore more sustainable synthetic pathways for this compound, reducing waste and minimizing environmental impact.

In addition to its pharmaceutical and materials science applications, Phenol, 4-amino-2,6-dichloro-3-methyl- has found utility in agrochemical research. Its structural features make it a valuable building block for synthesizing herbicides and pesticides. The ability to modify its functional groups allows chemists to tailor the compound's properties for specific agricultural needs. Recent studies have focused on developing environmentally friendly agrochemicals derived from this compound, addressing concerns about traditional chemical-intensive farming practices.

The analytical characterization of Phenol, 4-amino-2,6-dichloro-3-methyl- is another area of active research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to determine its molecular structure and confirm its identity. These analytical methods are essential for ensuring the purity and consistency of the compound in various applications.

The future prospects for Phenol, 4-amino-2,6-dichloro-3-methyl- are promising. Ongoing research aims to uncover new synthetic strategies and expand its range of applications. Collaborative efforts between academia and industry are expected to drive innovation in this field. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in advancing scientific knowledge and technological development.

64981-11-9 (4-Amino-2,6-dichloro-3-methylphenol) 関連製品

- 927819-64-5(N-(1-Carboxy-3-phenylpropyl)-S-lisinopril (Mixture of diastereomers))

- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)

- 24442-56-6(Cyclohexanol, 1-oxiranyl-)

- 1249267-54-6(4-methylcyclohexane-1-sulfonyl chloride)

- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)

- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)

- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)

- 1220033-15-7(3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)

- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)